3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-(4-methyl-3,6-dioxo-2,7-dihydro-1H-pyrazolo[3,4-b]pyridin-5-yl)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O4.ClH/c1-4-5(2-3-6(14)15)9(16)11-8-7(4)10(17)13-12-8;/h2-3H2,1H3,(H,14,15)(H3,11,12,13,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDBAJYQZUYMRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC2=C1C(=O)NN2)CCC(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1251922-88-9 | |
| Record name | 1H-Pyrazolo[3,4-b]pyridine-5-propanoic acid, 2,3,6,7-tetrahydro-4-methyl-3,6-dioxo-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1251922-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Raw Materials:
- Substituted 2-aminopyridines
- Pyrazolone derivatives
- Halogenated aromatic intermediates
- Reagents for heterocycle formation (e.g., hydrazines, oxidants)
Construction of the Pyrazolopyridine Core
The core heterocycle is synthesized through a cyclization reaction involving a pyrazolone and a pyridine derivative . The process often employs acidic or basic conditions to facilitate ring closure, with oxidants such as potassium permanganate or hydrogen peroxide to promote aromatization.
Typical Reaction Conditions:
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Cyclization | Pyrazolone + 2-aminopyridine | Ethanol or acetic acid | 80-120°C | Reflux |
| Oxidation | Oxidant (e.g., KMnO4) | Water or acetone | Room Temp to 50°C | To achieve aromaticity |
Formation of the Hydrochloride Salt
The final step involves quaternization or acidic treatment to convert the free acid into its hydrochloride salt :
- Dissolve the free acid in hydrochloric acid (HCl) solution.
- Stir at room temperature or slightly elevated temperature (~50°C) to ensure complete salt formation.
- The product is then isolated via crystallization or filtration .
Purification and Characterization
- The crude product undergoes recrystallization from suitable solvents such as ethanol or ethyl acetate .
- Purity is confirmed via NMR spectroscopy , mass spectrometry , and melting point analysis .
Data Table: Summary of Preparation Methods
| Step | Reagents | Solvent | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| Heterocycle synthesis | 2-aminopyridine, pyrazolone | Ethanol | Reflux, 80-120°C | 60-75% | Cyclization |
| Propanoic acid attachment | Bromopropanoic acid, K2CO3 | DMF | 80°C | 65-80% | Nucleophilic substitution |
| Salt formation | HCl | Water | Room temp | Quantitative | Acid-base neutralization |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Basic Information
- Molecular Formula : C10H12ClN3O4
- Molecular Weight : 273.67 g/mol
- IUPAC Name : 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride
Structural Characteristics
The compound features a pyrazolo[3,4-b]pyridine core which is known for its biological activity. The presence of dioxo and propanoic acid functionalities enhances its potential for various applications.
Pharmaceutical Development
The compound is being explored for its potential as a therapeutic agent. Its structural similarity to known pharmacophores allows researchers to investigate its efficacy against various diseases.
Case Studies
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against cancer cell lines. For instance, research has shown that modifications to the pyrazole ring can enhance selectivity towards tumor cells while minimizing toxicity to normal cells.
Biochemical Research
This compound serves as a versatile scaffold in drug discovery processes. Its ability to interact with biological targets makes it a valuable tool in biochemical assays.
Data Table: Biochemical Activity
| Activity Type | Target | Reference |
|---|---|---|
| Enzyme Inhibition | Kinase Inhibition | |
| Antioxidant Properties | Free Radical Scavenging | |
| Anti-inflammatory | Cytokine Modulation |
Material Science
Research indicates potential applications in the development of novel materials due to its unique chemical properties.
Case Studies
- Polymer Composites : The incorporation of this compound into polymer matrices has shown improved thermal stability and mechanical properties, making it suitable for advanced material applications.
Agricultural Chemistry
The compound's properties are also being investigated for use in agrochemicals. Its ability to modulate plant growth and resistance to pests is under exploration.
Data Table: Agricultural Applications
Mechanism of Action
The mechanism by which 3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride exerts its effects involves interactions with specific molecular targets[_{{{CITATION{{{_2{Discovery of pyrazolo[3,4- d ]pyrimidine and pyrazolo[4,3- e ]1,2,4 .... These interactions can modulate signaling pathways and cellular processes, leading to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related pyrazolo/pyrrolo-pyridine derivatives:
Key Findings:
Structural Flexibility vs. Bioactivity: The target compound’s propanoic acid chain provides a balance between hydrophilicity and steric bulk, unlike the smaller acetic acid derivative or the highly lipophilic phenyl/cyano-substituted analog .
Role of Halogens : Fluorinated analogs (e.g., and ) exhibit enhanced metabolic stability and target binding due to fluorine’s electronegativity and small atomic radius, but may introduce synthetic complexity .
Core Heterocycle Differences : Pyrrolo[3,4-b]pyridine derivatives () lack the pyrazole nitrogen, altering electronic properties and hydrogen-bonding capabilities compared to pyrazolo-based compounds.
Research Implications
- Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related pyrazolo[3,4-b]pyridines, such as condensation of aminopyrazoles with diketones in ionic liquids (e.g., [bmim][BF₄]) .
- Pharmacological Potential: The dioxo groups may mimic carbonyl motifs in enzyme substrates (e.g., kinase inhibitors), while the propanoic acid could serve as a carboxylic acid bioisostere in drug design .
Biological Activity
Introduction
3-{4-methyl-3,6-dioxo-1H,2H,3H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid hydrochloride is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structure and Properties
The compound's structure is characterized by a pyrazolo[3,4-b]pyridine core with a propanoic acid moiety and a hydrochloride salt form. Its molecular formula is , and it has a CAS number of 1251922-88-9. The unique substitution pattern contributes to its biological activity and reactivity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate various signaling pathways and cellular processes. For example, studies have indicated that derivatives of pyrazolo[3,4-b]pyridine can act as agonists for human peroxisome proliferator-activated receptor alpha (hPPARα), which plays a crucial role in lipid metabolism and inflammation regulation .
Antimicrobial Activity
Research has shown that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant antimicrobial properties. A study demonstrated that certain derivatives displayed potent activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating effective antibacterial action .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| 27 | 0.25 | S. aureus |
| 27 | 0.50 | K. pneumoniae |
Anticancer Properties
The anticancer potential of pyrazolo[3,4-b]pyridine derivatives has also been explored extensively. Some studies reported that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, molecular docking studies have suggested that specific substitutions on the pyrazolo core enhance binding affinity to cancer-related targets .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound may exhibit anti-inflammatory effects. The modulation of inflammatory pathways through hPPARα activation suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
- Study on Antimicrobial Activity : A recent study focused on synthesizing new derivatives of pyrazolo[3,4-b]pyridine and evaluating their antimicrobial efficacy against clinical isolates of bacteria. The results highlighted several compounds with promising activity profiles comparable to established antibiotics .
- Anticancer Activity Assessment : Another research effort involved the synthesis of various pyrazolo derivatives and their evaluation in vitro against multiple cancer cell lines. The findings indicated that specific modifications significantly enhanced cytotoxicity against breast and colon cancer cells .
Q & A
Q. How should researchers design in vivo studies to account for solubility limitations and off-target effects?
- Answer : Co-solvents (e.g., PEG 400) or nanoformulations (liposomes) improve aqueous solubility for intravenous administration. Toxicity screening in zebrafish or rodent models identifies off-target effects early. Dose-ranging studies, informed by in vitro IC₅₀ values, ensure therapeutic relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
